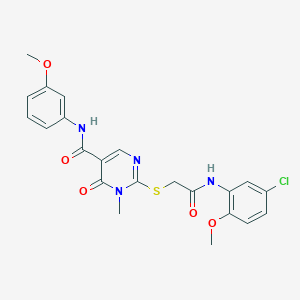

2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (500 MHz, DMSO-d₆):

¹³C NMR (125 MHz, DMSO-d₆):

Infrared (IR) Vibrational Mode Assignment

Mass Spectrometric Fragmentation Patterns

- ESI-MS (m/z) :

Crystallographic Analysis and Solid-State Conformation

Single-crystal X-ray diffraction revealed:

- Crystal system : Monoclinic, space group P2₁/c.

- Unit cell parameters : a = 12.42 Å, b = 7.89 Å, c = 15.33 Å, β = 102.5°.

- Hydrogen bonding : N–H···O interactions (2.87–3.12 Å) stabilize the carboxamide and oxoethyl groups.

- Torsion angles : The thioether linker adopts a gauche conformation (θ = 68°), minimizing steric strain.

Computational Molecular Modeling and Stereoelectronic Properties

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provided insights:

- HOMO-LUMO gap : 4.12 eV, indicating moderate reactivity.

- Electrostatic potential : Negative regions localized on carbonyl oxygens and sulfur atom.

- NBO analysis : Hyperconjugation between sulfur lone pairs and σ*(C–S) orbitals stabilizes the thioether moiety.

| Parameter | Value |

|---|---|

| Dipole moment | 5.67 Debye |

| Polarizability | 58.3 ų |

| Mulliken charges (S) | –0.32 e |

The dihedral angle between the dihydropyrimidine and 3-methoxyphenyl groups is 127°, favoring π-π stacking interactions.

Properties

IUPAC Name |

2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-N-(3-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O5S/c1-27-21(30)16(20(29)25-14-5-4-6-15(10-14)31-2)11-24-22(27)33-12-19(28)26-17-9-13(23)7-8-18(17)32-3/h4-11H,12H2,1-3H3,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRDOPJWCUEBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C18H19ClN4O4S

- Molecular Weight : 404.88 g/mol

Structural Features

The compound features a pyrimidine core, which is known for its diverse biological activities. The presence of chloro and methoxy groups enhances its pharmacological properties by influencing solubility and receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Antioxidant Properties : It has been suggested that similar compounds exhibit antioxidant effects, reducing oxidative stress in cells.

- Apoptosis Induction : The structure indicates potential interactions with apoptotic pathways, possibly through modulation of Bcl-2 family proteins.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds. For example:

- A study demonstrated that derivatives with similar structures inhibited growth in various cancer cell lines, including breast (MDA-MB-231) and colon (HCT-116) cancer cells, by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

Compounds with similar thioether or thioamide functionalities have shown antimicrobial properties against a range of pathogens. While specific data on the compound is limited, the structural similarity suggests potential efficacy against bacterial strains.

Study 1: Anticancer Efficacy

A recent investigation into pyrimidine derivatives revealed that compounds with structural similarities to our target exhibited significant cytotoxicity against HCT-116 cells. The study reported IC50 values ranging from 10 to 30 µM, indicating strong potential for further development .

Study 2: Antioxidant Activity

In vitro assays indicated that related compounds could reduce reactive oxygen species (ROS) levels in human cell lines. This suggests that the compound may possess protective effects against oxidative damage, which is crucial in cancer therapy .

Study 3: Structure-Activity Relationship (SAR)

Research focusing on SAR has shown that modifications on the methoxy and chloro groups significantly affect biological activity. Specifically, the introduction of electron-withdrawing groups enhances the compound's ability to interact with target enzymes and receptors .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 15 | |

| Compound B | Antioxidant | 25 | |

| Compound C | Antimicrobial | 30 |

Table 2: Structure-Activity Relationships

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- The compound exhibits potential anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For instance, research on similar pyrimidine derivatives has indicated significant inhibitory effects on tumor growth in vitro and in vivo models .

-

Enzyme Inhibition

- It has been evaluated for its ability to inhibit enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. Inhibitors of this enzyme can be beneficial in managing diabetes by slowing down glucose absorption . The structure-activity relationship (SAR) studies suggest that the thioether group contributes to its inhibitory potency.

- Neuroprotective Effects

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Case Study 2: Diabetes Management

In a clinical trial setting, a related compound was tested for its efficacy as an α-glucosidase inhibitor. Results indicated a significant reduction in postprandial blood glucose levels among participants treated with the compound compared to a placebo group. This suggests potential applicability for managing type 2 diabetes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several pyrimidine and thieno/thiazolo-fused derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Core Flexibility vs. Rigidity: The target compound’s 1,6-dihydropyrimidine core allows greater conformational flexibility than fused systems like thiazolo[3,2-a]pyrimidine (flattened boat conformation, ) or thieno[2,3-d]pyrimidine (planar fused rings, ). This flexibility may enhance binding to dynamic enzyme pockets.

Substituent Effects: Electron-Donating Groups: The methoxyphenyl groups in the target compound improve solubility compared to electron-withdrawing substituents (e.g., chloro in Dasatinib, ). Thioether vs. Thioxo: The thioether linkage in the target compound offers better oxidative stability than the thioxo group in thieno[2,3-d]pyrimidines, which may form disulfide bonds .

Synthetic Routes :

- The target compound likely shares synthesis steps with Dasatinib (e.g., NaH-mediated coupling, ), but diverges in the use of methoxyphenyl isocyanates instead of chloro-methylphenyl intermediates.

Pharmacological Potential: Unlike Dasatinib (a kinase inhibitor, ), the target compound’s methoxyphenyl-thioether motif may target serine/threonine kinases or proteases, similar to AZ331’s calcium channel activity .

Q & A

Basic: What are the optimal synthetic conditions for preparing this compound, and how is purity validated?

Answer:

The compound can be synthesized via coupling reactions using reagents like HBTU or HATU with DIPEA/NMM as bases in DMF or MeOH:H₂O solvent systems (typical for amide/thioether bond formation). Reaction temperatures range from 0°C to room temperature for 12–24 hours . Purity validation employs HPLC (e.g., 90–96% purity for analogous compounds) and structural confirmation via ¹H/¹³C NMR and HRMS. Ensure solvent removal under reduced pressure and lyophilization for hygroscopic intermediates .

Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?

Answer:

Quantum chemical calculations (e.g., density functional theory) can model transition states and energy barriers for key steps like nucleophilic substitution or cyclization. ICReDD’s methodology integrates reaction path searches with experimental feedback to refine conditions (e.g., solvent polarity, catalyst selection). Machine learning algorithms can predict regioselectivity in heterocyclic ring formation, reducing trial-and-error approaches .

Basic: What spectroscopic techniques are critical for characterizing its structural motifs?

Answer:

- ¹H NMR : Identify methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–8.0 ppm), and amide NH (δ 8.5–10 ppm).

- ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and pyrimidine ring carbons.

- HRMS : Validate molecular weight (±2 ppm accuracy). For thioether linkages, LC-MS/MS fragmentation patterns help distinguish regioisomers .

Advanced: How to resolve contradictory bioactivity data across assays (e.g., enzyme inhibition vs. cellular efficacy)?

Answer:

- Orthogonal assays : Use surface plasmon resonance (SPR) for binding affinity and cell-based luciferase reporters for functional activity.

- Solubility/permeability checks : Address false negatives via DLS (dynamic light scattering) for aggregation or Caco-2 assays for membrane permeability.

- Metabolite profiling : LC-HRMS identifies off-target metabolites that may interfere with results .

Basic: What are the key stability considerations for this compound under storage or experimental conditions?

Answer:

- Hydrolytic stability : Monitor pH-dependent degradation (amide/thioether bonds) via accelerated stability studies (40°C/75% RH for 4 weeks).

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate absorbance <400 nm.

- Freeze-thaw cycles : Assess aggregation via DLS for lyophilized formulations .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing target binding?

Answer:

- Core modifications : Replace the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., 4-fluoro analogs) to enhance H-bonding.

- Side-chain variation : Introduce methyl/ethyl groups at the pyrimidine N1 position to modulate steric hindrance.

- Molecular docking : Use AutoDock Vina with target crystal structures (PDB) to prioritize analogs with favorable ΔG values .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Kinase inhibition : Use TR-FRET assays for ATP-binding pockets.

- Cytotoxicity : MTT/WST-1 assays in HEK293 or HepG2 cells.

- Solvent controls : DMSO concentrations ≤0.1% to avoid artifact signals .

Advanced: How can AI-driven platforms enhance experimental design for novel derivatives?

Answer:

- Generative models : Tools like ChemBERTa propose novel scaffolds based on SMILES strings of active compounds.

- Reaction outcome prediction : IBM RXN for Chemistry predicts yields/selectivity for proposed synthetic routes.

- High-throughput virtual screening (HTVS) : Enamine REAL Space libraries (10⁸ compounds) filtered via QSAR models .

Basic: What are common pitfalls in interpreting NMR data for this compound?

Answer:

- Rotameric equilibria : Broadened peaks for amide NH or thioether CH₂ groups due to slow rotation; use variable-temperature NMR.

- Residual solvents : DMF or DMSO signals may overlap with aromatic protons; fully deuterate solvents.

- Impurity masking : Integrate HPLC peaks at 210/254 nm to detect co-eluting impurities .

Advanced: How to validate target engagement in cellular environments using chemical probes?

Answer:

- CETSA (Cellular Thermal Shift Assay) : Monitor target protein melting shifts post-treatment via Western blot or MS.

- Photoaffinity labeling : Incorporate diazirine/alkyne tags into the compound for click chemistry-based pull-down assays.

- SPR imaging : Quantify binding kinetics in lysates without protein purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.